

Preclinical Profile of Inaxaplin: A Targeted Approach for Focal Segmental Glomerulosclerosis

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Compound of Interest		
Compound Name:	Inaxaplin	
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A Technical Guide for Researchers and Drug Development Professionals

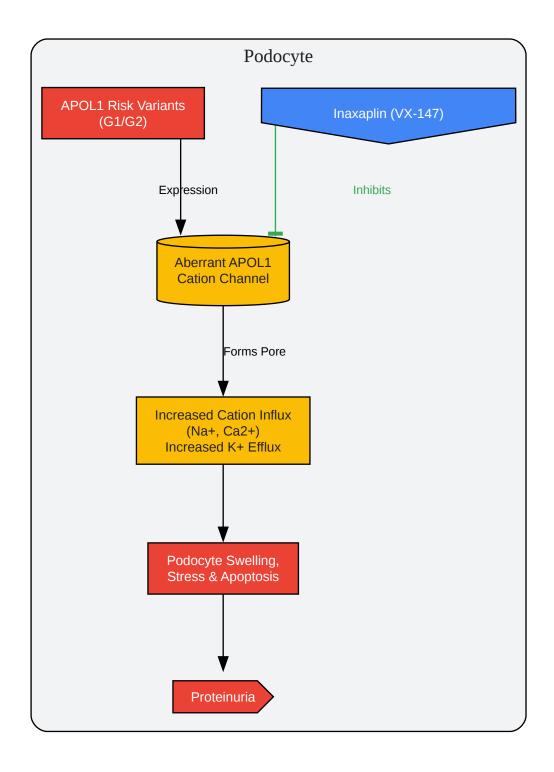
Executive Summary

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of nephrotic syndrome and end-stage renal disease. A significant portion of FSGS cases, particularly in individuals of African ancestry, is linked to high-risk genetic variants of the Apolipoprotein L1 (APOL1) gene. These variants lead to a toxic gain-of-function, causing podocyte injury and progressive kidney damage. Inaxaplin (VX-147), a novel small molecule inhibitor, has emerged as a promising therapeutic candidate that directly targets the underlying genetic cause of APOL1-mediated kidney disease. This technical guide provides a comprehensive overview of the preclinical evidence for Inaxaplin, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of APOL1 Channel Function

Preclinical studies have elucidated that **Inaxaplin** directly binds to the APOL1 protein and inhibits its channel function. The toxic gain-of-function of APOL1 risk variants (G1 and G2) is associated with increased cation channel activity, leading to podocyte swelling, injury, and eventual death.[1][2] **Inaxaplin** acts as a potent inhibitor of this aberrant ion flux, thereby mitigating the downstream cytotoxic effects.





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Caption: Inaxaplin's Mechanism of Action in Podocytes.

In Vitro Efficacy



The inhibitory activity of **Inaxaplin** on APOL1 channel function has been quantified in a series of in vitro assays using human embryonic kidney (HEK293) cells engineered to express different APOL1 variants.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for **Inaxaplin** (VX-147) and its analogs in various in vitro functional assays.

Table 1: In Vitro Potency of Inaxaplin (VX-147) in APOL1 Inhibition Assays[1]

Assay Type	APOL1 Variant	IC50 / EC50 (nM)
APOL1-Mediated Ion Flux	G0	2.3
(Whole-Cell Patch Clamp)	G1	1.3
G2	1.1	
APOL1-Mediated Cell Death	G0	4.3
(HEK293 Cell Viability)	G1	2.0
G2	2.2	
Trypanosoma brucei brucei Lysis	G0	2.0
G1	2.1	
G2	1.2	

Experimental Protocols

- Cell Line: Human Embryonic Kidney (HEK293) T-REx[™] cells (Invitrogen) were used to generate stable cell lines with a tetracycline-inducible expression system for APOL1 variants (G0, G1, and G2).
- Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)
 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin,



and 100 μg/mL streptomycin.

 Induction of APOL1 Expression: APOL1 expression was induced by treating the cells with tetracycline.



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Caption: Workflow for In Vitro Ion Flux Assays.

- Thallium Flux Assay: This assay serves as a surrogate for potassium ion flux.[1]
 - Tetracycline-inducible APOL1 HEK293 cells were plated in 384-well plates.
 - APOL1 expression was induced with tetracycline.
 - Cells were loaded with a thallium-sensitive fluorescent dye.
 - A baseline fluorescence was measured.
 - A solution containing thallium and various concentrations of Inaxaplin was added.
 - The change in fluorescence, indicating thallium influx, was monitored over time using a fluorescence plate reader.
 - IC50 values were calculated from the concentration-response curves.
- Automated Whole-Cell Patch Clamp Electrophysiology: This technique directly measures the ion currents through the APOL1 channels.[1]



- APOL1-expressing HEK293 cells were subjected to whole-cell patch-clamp recordings.
- The intracellular solution contained (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES, pH 7.2.
- The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES, pH 7.4.
- Voltage ramps were applied to measure whole-cell currents.
- The effect of increasing concentrations of Inaxaplin on the APOL1-mediated currents was measured to determine IC50 values.
- APOL1-Mediated Cell Death Assay:
 - APOL1 expression was induced in HEK293 cells in the presence of varying concentrations of Inaxaplin.
 - Cell viability was assessed using a commercially available fluorescence-based assay (e.g., MultiTox-Fluor Multiplex Cytotoxicity Assay, Promega) that measures live and dead cell numbers.
 - EC50 values for the rescue of cell viability were determined.[1]
- Trypanosoma brucei brucei (T.b.b.) Lysis Assay:
 - T.b.b. parasites were incubated with recombinant APOL1 protein (G0, G1, or G2) in the presence of different concentrations of **Inaxaplin**.
 - Parasite viability was measured using a resazurin-based assay (e.g., alamarBlue™).
 - EC50 values for the inhibition of trypanolysis were calculated.[1]

In Vivo Efficacy in a Transgenic Mouse Model of APOL1-Mediated Kidney Disease



The efficacy of **Inaxaplin** in reducing proteinuria, a key indicator of kidney damage in FSGS, was evaluated in a transgenic mouse model.

Quantitative Data Summary

Prophylactic administration of **Inaxaplin** resulted in a significant reduction in proteinuria in a transgenic mouse model of APOL1-mediated kidney disease.

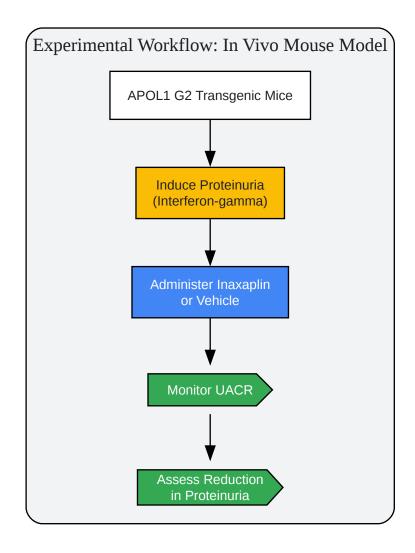
Table 2: In Vivo Efficacy of Inaxaplin in an APOL1 G2 Transgenic Mouse Model[3]

Treatment Group	Mean Reduction in Interferon Gamma- Induced Urinary Albumin-to-Creatinine Ratio (UACR)
Inaxaplin	74.1%
Saline (Control)	-

Furthermore, a close structural analog of **Inaxaplin**, Compound 3, demonstrated the ability to both prevent and reverse established proteinuria in a more aggressive mouse model.[1]

Experimental Protocol





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Caption: Workflow for In Vivo Efficacy Studies.

- Animal Model: An APOL1 G2-homologous transgenic mouse model was utilized. These mice express the human APOL1 G2 variant.[4]
- Induction of Proteinuria: Kidney disease and subsequent proteinuria were induced by the
 administration of interferon-gamma, which upregulates the expression of the APOL1
 transgene.[3][4] In more aggressive models, a hydrodynamic injection of an interferongamma-expressing plasmid was used to induce sustained APOL1 expression and
 proteinuria.[1]
- Inaxaplin Administration:



- Prophylactic Treatment: Inaxaplin was administered to the mice before the induction of kidney disease to assess its ability to prevent proteinuria.[3]
- Therapeutic Treatment: In studies with a close analog (Compound 3), the compound was administered after the establishment of proteinuria to evaluate its ability to reverse the condition.[1]
- Efficacy Endpoint: The primary efficacy endpoint was the change in the urinary albumin-to-creatinine ratio (UACR), a standard measure of proteinuria. Urine samples were collected at various time points to monitor the progression of proteinuria.

Conclusion

The preclinical data for **Inaxaplin** provide a strong rationale for its clinical development in APOL1-mediated FSGS. The in vitro studies demonstrate that **Inaxaplin** is a potent and selective inhibitor of the APOL1 channel, directly targeting the molecular basis of the disease. The in vivo studies in a relevant transgenic mouse model confirm that this mechanism of action translates to a significant reduction in proteinuria. These findings underscore the potential of **Inaxaplin** as a first-in-class, targeted therapy for patients with this debilitating genetic kidney disease. Ongoing and future clinical trials will be crucial in determining the long-term safety and efficacy of **Inaxaplin** in patients with FSGS and other APOL1-mediated kidney diseases.

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